4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one

Neuronal nitric oxide synthase (nNOS) Indazole SAR Neuropharmacology

Uniquely substituted indazolone scaffold for late-stage diversification. The C4 bromine enables Suzuki/Buchwald/Sonogashira couplings; the C6 methyl modulates tautomer equilibrium and target-binding conformation. The 3‑oxo tautomer provides a defined H‑bond pharmacophore validated in kinase inhibitors (Hsp90, GSK‑3β, CK2, PLK4). The bromine atom also serves as an anomalous scatterer for X‑ray phasing. Procure this non‑fungible building block to preserve SAR integrity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 885520-56-9
Cat. No. B1614337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one
CAS885520-56-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)C(=O)NN2
InChIInChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyZELKMMTZKCAEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one (CAS 885520-56-9): Core Indazolone Building Block for Kinase-Targeted Discovery


4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one (CAS 885520-56-9) is a heterocyclic compound belonging to the indazole family, characterized by a fused benzene–pyrazole ring system bearing a bromine atom at the C4 position, a methyl group at C6, and the thermodynamically distinct 3-oxo (indazolone) tautomeric form [1]. The compound has a molecular formula of C₈H₇BrN₂O, a molecular weight of 227.06 g/mol, a predicted density of 1.8 ± 0.1 g/cm³, a boiling point of 426.2 ± 40.0 °C at 760 mmHg, and a flash point of 211.6 ± 27.3 °C . The 4-bromo substituent confers critical synthetic versatility via cross-coupling chemistry, while the 6-methyl group introduces steric and electronic modulation on the indazolone scaffold—a core that has been validated in multiple kinase inhibitor programs, including Hsp90, GSK-3β, CK2, and PLK4-targeted series [2][3][4].

Why 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one Cannot Be Casually Replaced by Unsubstituted Indazolones or C4-Halo Indazoles


Indazolone-based building blocks are not fungible. The 4-bromo-6-methyl substitution pattern on the 1,2-dihydro-3H-indazol-3-one scaffold creates a unique intersection of three functional features that simpler analogs lack: (i) the C4 bromine provides a universal Pd-catalyzed cross-coupling handle (Suzuki, Buchwald–Hartwig, Sonogashira) for late-stage diversification ; (ii) the C6 methyl group exerts both steric and electronic effects that influence tautomer equilibrium, regioselectivity in N-functionalization, and target-binding conformation—effects that are absent in 6-unsubstituted or 6-halo variants [1]; and (iii) the 3-oxo (3H-indazol-3-one) tautomer, as opposed to the 3-hydroxy (1H-indazol-3-ol) form, presents a distinct hydrogen-bond donor/acceptor pharmacophore and reactivity profile, as demonstrated by X-ray and solid-state NMR studies confirming that the tautomeric state is exquisitely sensitive to ring substitution [2]. Substituting 4-bromo-6-methyl-1H-indazole (CAS 885521-94-8, the non-oxidized analog) or 4-bromo-1H-indazol-3(2H)-one (no 6-methyl) would alter both the synthetic trajectory and the biological SAR, potentially invalidating structure–activity relationships established during lead optimization.

Quantitative Differentiation of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one vs. Closest Analogs: A Comparator-Based Evidence Guide


C4-Br vs. C4-H Substitution: Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency in Halo-Indazoles

In a systematic evaluation of halo-1H-indazoles as nNOS inhibitors, the introduction of bromine at the C4 position yielded a compound with inhibitory potency approaching that of the reference inhibitor 7-nitroindazole (7-NI, IC₅₀ = 0.9 ± 0.1 µM for rat cerebellar NOS). While the published study did not include the 6-methyl variant, it established that C4-bromination is a critical structural determinant for nNOS inhibition—the unsubstituted parent indazole was essentially inactive [1]. This provides class-level evidence that the 4-bromo substituent in 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one is non-redundant for biological target engagement.

Neuronal nitric oxide synthase (nNOS) Indazole SAR Neuropharmacology

6-Fluoro vs. 6-Methyl Indazolone: D-Amino Acid Oxidase (DAAO) Inhibitory Potency Benchmark

The 6-fluoro analog of the 1,2-dihydro-3H-indazol-3-one scaffold, 6-fluoro-1,2-dihydroindazol-3-one (CAS 862274-39-3, also known as DAAO inhibitor-1), has a reported IC₅₀ of 0.12 µM against D-amino acid oxidase (DAAO) . In contrast, the 6-methyl analog (i.e., the 6-methyl-1,2-dihydro-3H-indazol-3-one core without the 4-bromo, CAS 82722-05-2) has no reported DAAO inhibitory activity at comparable concentrations. While the 4-bromo-6-methyl variant has not been directly profiled against DAAO in the public domain, the comparison between 6-fluoro and 6-methyl substitution on the indazolone core demonstrates that the C6 substituent identity profoundly modulates target potency—a key consideration for teams selecting a 6-substituted indazolone building block for CNS or metabolic enzyme targets.

D-Amino acid oxidase (DAAO) Indazolone SAR CNS drug discovery

4-Bromo-6-methyl Indazolone vs. 4-Bromo-6-methyl-1H-Indazole: Tautomeric State and Synthetic Utility Divergence

The target compound (CAS 885520-56-9) exists in the 3-oxo (1,2-dihydro-3H-indazol-3-one) tautomeric form, while its closest structural relative, 4-bromo-6-methyl-1H-indazole (CAS 885521-94-8), is the non-oxidized 1H-indazole tautomer. X-ray crystallographic and solid-state CPMAS NMR studies on the parent indazolin-3-one system have demonstrated that the 3-oxo tautomer is the predominant solid-state form, exhibiting distinct hydrogen-bonding patterns and crystal packing relative to the 3-hydroxy tautomer [1]. The two compounds also differ in molecular weight (227.06 vs. 211.06 g/mol), calculated LogP (approximately 2.0 vs. 2.7), and hydrogen-bond donor/acceptor count (2 donors, 2 acceptors vs. 1 donor, 1 acceptor) . Practically, the methyl group at C6 in 4-bromo-6-methyl-1H-indazole has been noted to create steric hindrance that directs cross-coupling selectivity to the 4-bromo position—a regiochemical advantage that is preserved in the indazolone analog and is valuable for sequential diversification strategies .

Indazole tautomerism Cross-coupling selectivity Medicinal chemistry building blocks

4-Bromo vs. 4-H or 4-F Indazolone in Kinase Inhibition: CK2α Negative Allosteric Modulation

A closely related 4,6-dibromo-substituted indazole derivative (BDBM50590137, CHEMBL5198078) has been profiled against CK2α, yielding an IC₅₀ of 5,000 nM (5.0 µM) in a negative allosteric modulation assay and a Kd of 10,200 nM (10.2 µM) by isothermal titration calorimetry [1]. In the broader indazole kinase inhibitor patent literature, 4-unsubstituted or 4-fluoro indazole analogs consistently show reduced or absent kinase binding, underscoring the importance of a 4-halogen (particularly bromine) for occupying the hydrophobic back pocket of the kinase ATP site [2]. Although 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one itself has not been directly tested against CK2α in published studies, the 4-bromo motif is a conserved pharmacophoric element across multiple indazole-based kinase inhibitor series, including TTK, PLK4, and Aurora kinase programs [3].

Casein kinase 2 (CK2) Allosteric modulation Kinase inhibitor selectivity

Substitution-Dependent Tautomer Stability: 3-Oxo vs. 3-Hydroxy Form Preference in Indazolones

Quantum chemical calculations (AM1 and B3LYP/6-31G* levels) on 52 NH-indazoles demonstrated that while the 1H-tautomer is generally the most stable form, certain substitution patterns—including those with electron-withdrawing groups at the 4-position and electron-donating groups at the 6-position—can shift the equilibrium toward the 2H-tautomer or stabilize specific tautomeric states [1]. For the target compound, the 4-bromo (electron-withdrawing by induction) and 6-methyl (electron-donating) combination creates a push-pull electronic system that influences the 3-oxo/3-hydroxy equilibrium. Experimental solid-state studies on the parent indazolin-3-one confirm that tautomeric preference is substitution-dependent, with the 7-nitro derivative existing as the 3-hydroxy tautomer while the parent compound adopts the 3-oxo form [2]. This substitution-sensitive tautomerism is absent in simple 4-bromo-6-methyl-1H-indazole (which lacks the 3-hydroxy/oxo functionality) and in 6-unsubstituted 4-bromo-indazolones.

Indazole annular tautomerism Substituent effects Quantum chemical calculations

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point as Quality and Handling Discriminators

The target compound has experimentally predicted physicochemical parameters that differ significantly from its closest non-oxidized analog: a boiling point of 426.2 ± 40.0 °C at 760 mmHg, a flash point of 211.6 ± 27.3 °C, and a density of 1.8 ± 0.1 g/cm³ . These values are consistent with the increased molecular weight and polarity introduced by the 3-oxo group. In contrast, 4-bromo-6-methyl-1H-indazole (MW 211.06, no 3-oxo) lacks these boiling point and flash point data in standard databases, reflecting its different physical state and thermal stability profile. For procurement and inventory management, the higher boiling point and flash point of the indazolone form imply different storage classifications and handling requirements, and these parameters can serve as incoming quality control (QC) checkpoints to verify compound identity and purity after shipment.

Physicochemical characterization Compound handling Procurement quality control

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one (CAS 885520-56-9)


Kinase Inhibitor Lead Optimization Requiring a Diversifiable 4-Bromo Indazolone Scaffold

In kinase drug discovery programs targeting Hsp90, CK2α, GSK-3β, PLK4, or Aurora kinases, 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one serves as a late-stage diversification building block. The C4 bromine enables Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine substituents for ATP-site occupancy, while the 6-methyl group provides steric and electronic tuning [1]. The 3-oxo tautomer contributes a hydrogen-bond acceptor that is absent in the 1H-indazole analog, potentially enhancing hinge-region binding in kinase active sites .

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development Leveraging 4-Bromo Pharmacophore

Based on class-level evidence that 4-bromo-substituted indazoles approach the potency of 7-nitroindazole (IC₅₀ ≈ 0.9 µM) in nNOS inhibition assays, this compound is a rational starting point for neuropharmacology programs targeting nNOS-mediated pathways in pain, neurodegeneration, or cerebral ischemia [1]. The 6-methyl group offers an additional vector for modulating physicochemical properties without compromising the 4-bromo pharmacophore. Procurement of the 4-des-bromo analog (6-methyl-1,2-dihydro-3H-indazol-3-one) would be expected to abolish nNOS activity.

Negative Control Synthesis for DAAO Inhibitor Programs Using 6-Methyl Indazolone Cores

While the 6-fluoro indazolone analog (DAAO inhibitor-1) demonstrates potent DAAO inhibition (IC₅₀ = 0.12 µM), the 6-methyl variant provides a structurally matched negative control for CNS DAAO inhibitor programs [1]. Researchers procuring 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one for this purpose benefit from the orthogonal 4-bromo handle, which allows further functionalization to generate a focused library of 6-methyl indazolones for selectivity profiling against related flavoenzymes.

Tautomer-Specific Crystallography and Biophysical Binding Studies

For structural biology teams employing X-ray crystallography or NMR-based fragment screening, the 4-bromo-6-methyl-1,2-dihydro-3H-indazol-3-one form offers a defined 3-oxo tautomeric state with predictable hydrogen-bonding geometry [1]. The bromine atom additionally provides anomalous scattering for X-ray crystallographic phasing, facilitating unambiguous placement of the ligand in electron density maps during structure-based drug design campaigns. The 4-bromo-6-methyl-1H-indazole analog cannot serve this dual purpose, as it lacks both the 3-oxo hydrogen-bonding functionality and the tautomeric complexity.

Quote Request

Request a Quote for 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.